molecular formula C20H22N2O5S B216229 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B216229
M. Wt: 402.5 g/mol
InChI Key: FEPPOHCSKQCPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BIX 01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which is associated with gene silencing. BIX 01294 has been widely used in scientific research to investigate the role of G9a in various biological processes.

Mechanism of Action

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 targets the SET domain of G9a, which is responsible for the methylation of histone H3 at lysine 9. By inhibiting G9a, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 prevents the methylation of histone H3 at lysine 9, leading to the activation of genes that were previously silenced.
Biochemical and Physiological Effects:
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting G9a, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1. N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has also been shown to induce apoptosis in cancer cells and promote the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 in lab experiments is its specificity for G9a. N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been shown to have minimal off-target effects, making it a useful tool for investigating the role of G9a in various biological processes. However, one limitation of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 is its relatively low potency. Higher concentrations of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 are often required to achieve the desired effect, which can lead to non-specific effects and toxicity.

Future Directions

There are many future directions for research involving N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of the role of G9a in various diseases, including cancer and neurological disorders. Additionally, the use of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 in combination with other drugs or therapies is an area of potential future research.

Synthesis Methods

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine, 4-nitrobenzenesulfonyl chloride, and 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reduced using palladium on carbon to yield N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been used in a variety of scientific research applications, including epigenetics, cancer research, and stem cell research. In epigenetics, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been used to investigate the role of G9a in gene silencing and chromatin remodeling. In cancer research, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In stem cell research, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 01294 has been used to promote the differentiation of embryonic stem cells into neural cells.

properties

Product Name

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H22N2O5S/c1-14-8-10-22(11-9-14)28(24,25)17-5-3-16(4-6-17)21-20(23)15-2-7-18-19(12-15)27-13-26-18/h2-7,12,14H,8-11,13H2,1H3,(H,21,23)

InChI Key

FEPPOHCSKQCPQI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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